molecular formula C17H27N5O4 B12362278 Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate

Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate

Cat. No.: B12362278
M. Wt: 365.4 g/mol
InChI Key: IRHQAZSEMLAMLB-UHFFFAOYSA-N
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Description

Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate is a complex organic compound belonging to the class of bicyclic systems This compound is characterized by its unique structure, which includes a pyrimido[5,4-e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids, elevated temperatures, and specific solvents to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate is unique due to its specific substitution pattern and the presence of ditert-butyl groups

Properties

Molecular Formula

C17H27N5O4

Molecular Weight

365.4 g/mol

IUPAC Name

ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate

InChI

InChI=1S/C17H27N5O4/c1-16(2,3)25-14(23)21-7-8-22(15(24)26-17(4,5)6)12-9-19-13(18)20-11(12)10-21/h9,12,18H,7-8,10H2,1-6H3

InChI Key

IRHQAZSEMLAMLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C2C=NC(=N)N=C2C1)C(=O)OC(C)(C)C

Origin of Product

United States

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